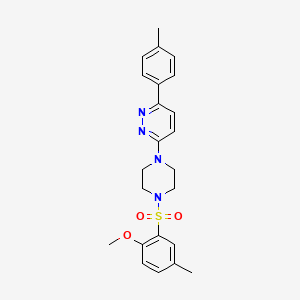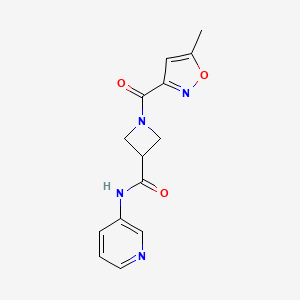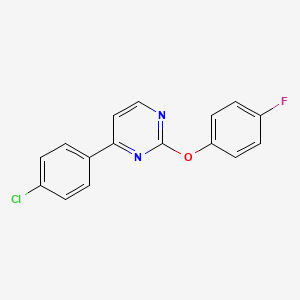![molecular formula C21H18F3N5O3 B2487130 2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 941936-80-7](/img/structure/B2487130.png)
2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest belongs to a class of chemicals that include imidazo[1,2-a][1,2,4]triazines, which are known for their various biological activities and potential as pharmaceutical agents. These compounds are synthesized through multi-step chemical reactions, often starting from simple precursors through to complex cyclization and functionalization processes.
Synthesis Analysis
The synthesis of similar compounds involves starting materials like aromatic aldehydes and N-acetylglycine undergoing reactions such as ErlenmeyerAzlactone synthesis, condensation with substituted phenylhydrazine, and final modifications to introduce specific functional groups (Sawant, 2013).
Molecular Structure Analysis
The crystal and molecular structure of related compounds, such as 6-phenyl-2,3-dihydro-6aH-imidazo[1,2-a]pyrido[1,2-c][1,3,5]triazin-5(6H)-one, have been determined using X-ray diffraction data, revealing details about the arrangement of atoms and bonds within the molecule (Sa̧czewski et al., 1987).
Chemical Reactions and Properties
Chemical reactions of similar compounds include their ability to undergo various organic reactions, including cyclization, substitution, and condensation, to yield a wide range of derivatives with potential biological activities. These reactions are crucial for modifying the molecular structure to achieve desired physicochemical properties or biological activities (Berest et al., 2011).
Physical Properties Analysis
The physical properties, including solubility, melting point, and stability, are determined by the compound's molecular structure. For example, the introduction of a piperazine unit significantly enhanced the aqueous solubility of certain derivatives, improving their pharmacological profile (Shibuya et al., 2018).
Chemical Properties Analysis
The chemical properties of these compounds, such as reactivity with various chemical reagents, stability under different conditions, and their ability to participate in chemical reactions, are critical for their application in drug development. For example, the antimicrobial activities of synthesized analogues of related compounds have been investigated, showing favorable effects (Sawant, 2013).
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
Research has demonstrated the synthesis of various imidazo[1,2,4]triazine derivatives and their evaluation for antimicrobial activity. For example, a study synthesized novel derivatives that showed promising antimicrobial effects against a range of pathogens, indicating the potential of such compounds in developing new antimicrobial agents (Sawant, 2013). Another study focused on the synthesis of new heterocycles incorporating the antipyrine moiety, which were also evaluated for their antimicrobial properties, suggesting a broad spectrum of activity (Bondock et al., 2008).
Anticancer and Insecticidal Applications
Further research explored the potential of such compounds in anticancer applications. A particular study synthesized novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides, revealing their in vitro anticancer activity. This research highlights the therapeutic potential of these compounds against certain cancer cell lines, suggesting a targeted approach to cancer treatment (Berest et al., 2011). Additionally, the synthesis of new compounds for insecticidal assessment against the cotton leafworm showcased another application area, indicating these compounds' utility in agricultural pest management (Fadda et al., 2017).
Novel Synthesis and Structural Studies
Innovative synthesis methods have been developed for imidazotriazines and related compounds, contributing to the field of medicinal chemistry by offering new pathways to synthesize compounds with potential biological activity. Studies have also focused on the crystal structures and computational studies of newly synthesized compounds, providing insights into their molecular interactions and stability. These structural analyses contribute to understanding the compounds' mechanisms of action and optimizing their biological activities (Sebhaoui et al., 2020).
Eigenschaften
IUPAC Name |
2-[8-(4-methylphenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]-N-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N5O3/c1-13-2-8-16(9-3-13)27-10-11-28-18(31)19(32)29(26-20(27)28)12-17(30)25-15-6-4-14(5-7-15)21(22,23)24/h2-9H,10-12H2,1H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWGYRILHKZZPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC(=O)NC4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Amino-6-(2-fluorobenzyl)-4-(4-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2487058.png)






![N-(furan-2-ylmethyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2487069.png)
![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2487070.png)